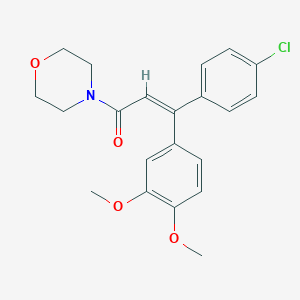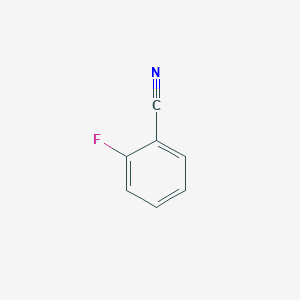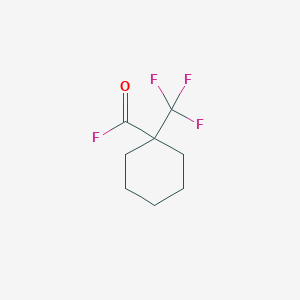
1-(Trifluoromethyl)cyclohexane-1-carbonyl fluoride
Übersicht
Beschreibung
1-(Trifluoromethyl)cyclohexane-1-carbonyl fluoride, also known as TFMK, is a chemical compound that has been widely used in scientific research. This compound is a fluorinated derivative of cyclohexanone, which is a common organic compound used in the synthesis of various chemicals. TFMK has been found to have numerous applications in scientific research, including in the areas of biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-(Trifluoromethyl)cyclohexane-1-carbonyl fluoride involves its interaction with the active site of serine proteases, where it forms a covalent bond with the serine residue. This covalent bond prevents the enzyme from functioning properly, thereby inhibiting its activity. 1-(Trifluoromethyl)cyclohexane-1-carbonyl fluoride has been found to be highly selective in its inhibition of serine proteases, and has been used in the development of specific inhibitors for individual enzymes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(Trifluoromethyl)cyclohexane-1-carbonyl fluoride depend on the specific serine protease being inhibited. Inhibition of chymotrypsin, for example, can lead to a decrease in the breakdown of proteins in the digestive system, which can have a number of downstream effects on metabolism and nutrient absorption. 1-(Trifluoromethyl)cyclohexane-1-carbonyl fluoride has also been found to have anti-inflammatory effects, as it can inhibit the activity of certain proteases that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(Trifluoromethyl)cyclohexane-1-carbonyl fluoride in lab experiments is its high specificity for serine proteases, which allows for the selective inhibition of individual enzymes. This compound is also relatively easy to synthesize, and can be used as a starting material for the synthesis of various pharmaceutical compounds. However, 1-(Trifluoromethyl)cyclohexane-1-carbonyl fluoride can be toxic in high doses, and should be handled with care in the lab.
Zukünftige Richtungen
There are numerous future directions for the use of 1-(Trifluoromethyl)cyclohexane-1-carbonyl fluoride in scientific research. One potential application is in the development of new drugs for the treatment of inflammatory diseases, as 1-(Trifluoromethyl)cyclohexane-1-carbonyl fluoride has been found to have anti-inflammatory effects. This compound could also be used in the development of new protease inhibitors for the treatment of various diseases, including cancer and viral infections. Additionally, further research could be conducted to explore the potential of 1-(Trifluoromethyl)cyclohexane-1-carbonyl fluoride as a tool for studying the role of serine proteases in various biological processes.
Synthesemethoden
The synthesis of 1-(Trifluoromethyl)cyclohexane-1-carbonyl fluoride can be achieved through a number of methods, including the reaction of cyclohexanone with trifluoromethyl hypofluorite, or the reaction of cyclohexanone with trifluoromethyl hypochlorite. These reactions typically require the use of specialized equipment and reagents, and should only be performed by experienced chemists.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethyl)cyclohexane-1-carbonyl fluoride has been extensively used in scientific research due to its ability to inhibit serine proteases, which are enzymes that play a critical role in many biological processes. This compound has been found to be particularly effective in inhibiting the activity of chymotrypsin, a serine protease that is involved in the breakdown of proteins in the digestive system. 1-(Trifluoromethyl)cyclohexane-1-carbonyl fluoride has also been used in the development of new drugs, as it can be used as a starting material for the synthesis of various pharmaceutical compounds.
Eigenschaften
IUPAC Name |
1-(trifluoromethyl)cyclohexane-1-carbonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F4O/c9-6(13)7(8(10,11)12)4-2-1-3-5-7/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKXDBSOLOUSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577651 | |
| Record name | 1-(Trifluoromethyl)cyclohexane-1-carbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)cyclohexane-1-carbonyl fluoride | |
CAS RN |
140451-78-1 | |
| Record name | 1-(Trifluoromethyl)cyclohexane-1-carbonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50577651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



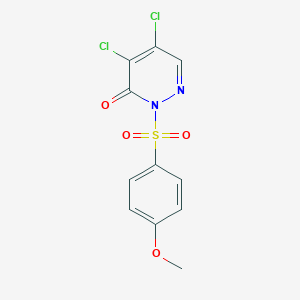
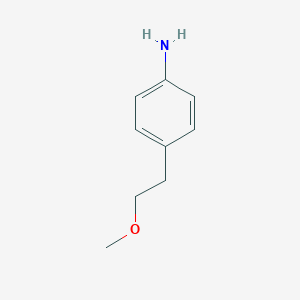
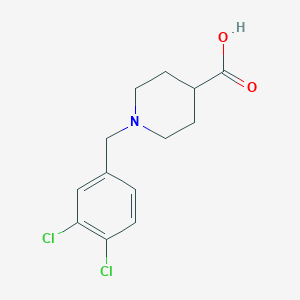
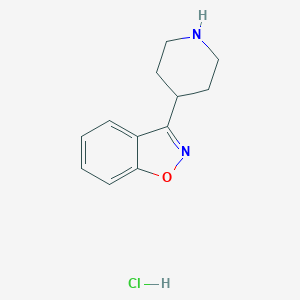
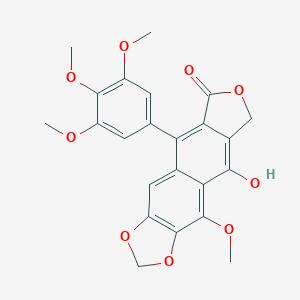
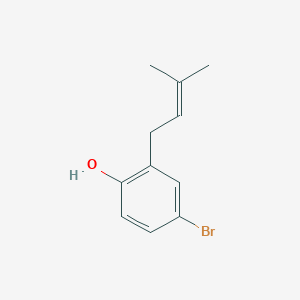
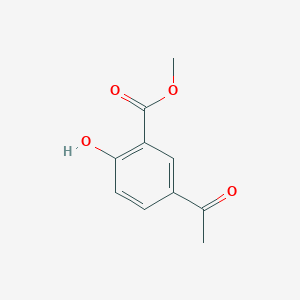
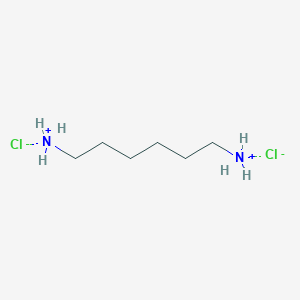
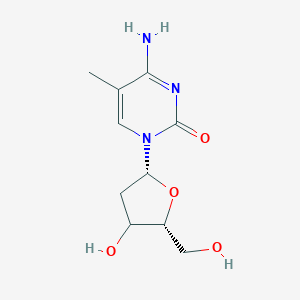
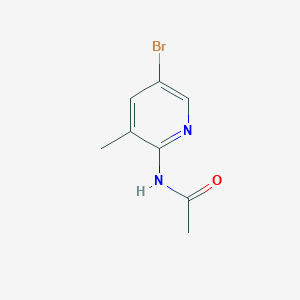
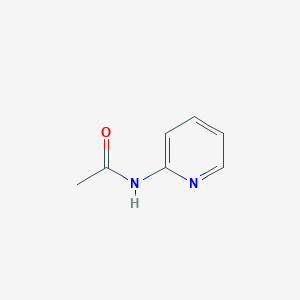
![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)
